tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, also known as (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate or (S)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, is a chemical compound. Research articles describe methods for its synthesis, often as a precursor to other molecules [, ]. However, limited information is available on its specific applications in scientific research.
Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a CAS number of 125290-87-1. This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a 3-methylpyrrolidine moiety. The structure contributes to its potential applications in medicinal chemistry and as a building block in organic synthesis .
Preliminary studies indicate that tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate exhibits biological activity that may include:
The synthesis of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate typically involves several steps:
Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate has several potential applications:
Research into the interactions of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate with biological targets is ongoing. Initial studies focus on:
Several compounds share structural similarities with tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-tert-butyl (3-methylpyrrolidin-3-yl)carbamate | C₁₀H₁₈N₂O₂ | Enantiomeric form may exhibit different biological activities. |
N-(tert-butoxycarbonyl)-3-methylpyrrolidine | C₉H₁₅N₃O₂ | Lacks the carbamate structure; primarily used as a protecting group. |
1-(tert-butoxycarbonyl)-3-pyrrolidinylmethanol | C₁₁H₁₉N₃O₃ | Contains an alcohol group; different reactivity profile. |
Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate stands out due to its specific combination of functional groups, which may enhance its biological activity compared to these similar compounds .